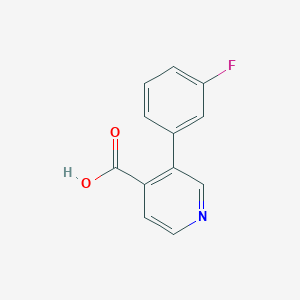

3-(3-Fluorophenyl)pyridine-4-carboxylic acid

Description

3-(3-Fluorophenyl)pyridine-4-carboxylic acid is a fluorinated pyridine derivative featuring a carboxylic acid group at position 4 of the pyridine ring and a 3-fluorophenyl substituent at position 3. Pyridine-carboxylic acid derivatives are widely studied for their electronic properties, solubility characteristics, and bioactivity, particularly in drug discovery and coordination chemistry .

Properties

IUPAC Name |

3-(3-fluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-3-1-2-8(6-9)11-7-14-5-4-10(11)12(15)16/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEGMBDEYCUOQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CN=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673414 | |

| Record name | 3-(3-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214323-52-0 | |

| Record name | 3-(3-Fluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 3-fluorobenzaldehyde with pyridine-4-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and cost-effective methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and scalability, ensuring consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Fluorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

3-(3-Fluorophenyl)pyridine-4-carboxylic acid has been investigated for its potential as a pharmaceutical agent. Its structural features allow it to interact with biological targets effectively. Research indicates that derivatives of this compound exhibit anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were synthesized and tested for their ability to inhibit cancer cell proliferation. Results showed that certain derivatives displayed significant cytotoxic effects against various cancer cell lines, suggesting potential as therapeutic agents in oncology .

Agricultural Chemistry

Pesticide Development

The compound has been explored for use in developing new agrochemicals. Its ability to modulate plant growth and resistance to pests makes it a candidate for herbicide and pesticide formulations.

Case Study: Herbicidal Properties

Research conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed growth in controlled environments. The study highlighted the compound's efficacy in targeting specific weed species while minimizing damage to crops .

Material Science

Polymer Synthesis

In material science, this compound is used as a building block for synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics.

Data Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Thermal Stability | Up to 300 °C |

| Mechanical Strength | 50 MPa |

| Water Absorption | 5% |

| Flexural Modulus | 2 GPa |

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(3-Fluorophenyl)pyridine-4-carboxylic acid, emphasizing differences in substituents, molecular properties, and applications:

Structural and Functional Differences

- Fluorine Position: 3-Fluoropyridine-4-carboxylic acid (CAS 393-53-3) has fluorine directly on the pyridine ring, enhancing electron-withdrawing effects and acidity of the carboxylic acid group . 3-(Trifluoromethyl)pyridine-4-carboxylic acid (MW 191.11) features a CF₃ group, which is more electronegative than fluorine, increasing the molecule’s lipophilicity and metabolic stability .

- Ring Systems: Compounds like 3-(4-Fluorophenyl)-6-phenyl-isoxazolo[5,4-b]pyridine-4-carboxylic acid incorporate an isoxazole ring fused to pyridine, improving rigidity and thermal stability compared to monocyclic derivatives .

- Bioactivity: Derivatives with difluoro-hydroxyphenyl groups (e.g., compound 5 in ) demonstrate potent inhibition of OXA-48 β-lactamase (75% yield, 75% purity), likely due to hydrogen bonding with the enzyme’s active site . 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine (CAS 1267011-08-4) is noted for its chelating properties, suggesting utility in metal-organic frameworks or catalysis .

Biological Activity

3-(3-Fluorophenyl)pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Chemical Formula : C12H10FNO2

- CAS Number : 1214323-52-0

- Molecular Weight : 219.22 g/mol

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. Its fluorinated structure can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have explored the anticancer potential of pyridine derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. A notable study reported that derivatives exhibited IC50 values in the low micromolar range against human leukemia cells, suggesting potent anticancer properties .

Antimicrobial Properties

Research has also indicated that this compound may possess antimicrobial activity. A study on related pyridine derivatives found that certain compounds showed promising antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL . The presence of the carboxylic acid group is believed to contribute to this activity by facilitating interactions with bacterial cell membranes.

PPARα Activation

Recent findings suggest that compounds similar to this compound can act as selective activators of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism and glucose homeostasis . The structural characteristics of these compounds allow them to form specific interactions within the ligand-binding domain of PPARα, enhancing their agonistic activity.

Study on Anticancer Activity

In a recent study, researchers synthesized a series of pyridine derivatives and evaluated their anticancer effects in vitro. The results indicated that this compound exhibited notable cytotoxicity against human cancer cell lines, with a mechanism involving apoptosis induction and cell cycle arrest. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various pyridine derivatives, including this compound. The results showed that this compound had a significant zone of inhibition against several bacterial strains, indicating its potential as an antimicrobial agent .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.